molecular formula C8H7BrO4S B13581990 3-Bromo-2-methanesulfonylbenzoicacid

3-Bromo-2-methanesulfonylbenzoicacid

Cat. No.: B13581990
M. Wt: 279.11 g/mol
InChI Key: KWKFKDSNDIDJCT-UHFFFAOYSA-N
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Description

3-Bromo-2-methanesulfonylbenzoic acid is an organic compound characterized by the presence of a bromine atom, a methanesulfonyl group, and a carboxylic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-2-methanesulfonylbenzoic acid typically involves the bromination of 2-methanesulfonylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 3-bromo-2-methanesulfonylbenzoic acid may involve large-scale bromination reactors with automated temperature and stirring controls. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methanesulfonylbenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 3-amino-2-methanesulfonylbenzoic acid and 3-thio-2-methanesulfonylbenzoic acid.

    Oxidation Reactions: Products include 3-bromo-2-methanesulfonylbenzenesulfonic acid.

    Reduction Reactions: Products include 3-bromo-2-methanesulfonylbenzyl alcohol.

Scientific Research Applications

3-Bromo-2-methanesulfonylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-2-methanesulfonylbenzoic acid involves its interaction with various molecular targets. The bromine atom and methanesulfonyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-methylbenzoic acid: Similar structure but with a methyl group instead of a methanesulfonyl group.

    2-Methanesulfonylbenzoic acid: Lacks the bromine atom but has the methanesulfonyl and carboxylic acid groups.

    3-Bromo-2-chlorobenzoic acid: Contains a chlorine atom instead of a methanesulfonyl group.

Uniqueness

3-Bromo-2-methanesulfonylbenzoic acid is unique due to the presence of both a bromine atom and a methanesulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H7BrO4S

Molecular Weight

279.11 g/mol

IUPAC Name

3-bromo-2-methylsulfonylbenzoic acid

InChI

InChI=1S/C8H7BrO4S/c1-14(12,13)7-5(8(10)11)3-2-4-6(7)9/h2-4H,1H3,(H,10,11)

InChI Key

KWKFKDSNDIDJCT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=CC=C1Br)C(=O)O

Origin of Product

United States

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